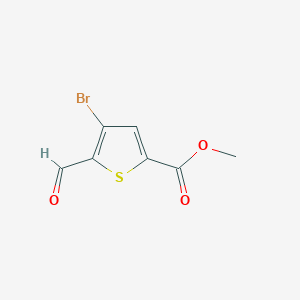

Methyl 4-bromo-5-formylthiophene-2-carboxylate

Descripción

IUPAC Nomenclature and Molecular Formula

Methyl 4-bromo-5-formylthiophene-2-carboxylate is a thiophene derivative with significant importance in organic synthesis and pharmaceutical research. The compound is identified by several key parameters that define its chemical identity.

The chemical identity of this compound can be summarized in the following table:

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| Common Alternative Name | 4-Bromo-5-formyl-2-thiophenecarboxylic acid methyl ester |

| Molecular Formula | C₇H₅BrO₃S |

| Molecular Weight | 249.08 Da |

| CAS Registry Number | 648412-59-3 |

| InChI | 1S/C7H5BrO3S/c1-11-7(10)5-2-4(8)6(3-9)12-5/h2-3H,1H3 |

| InChI Key | ICGKCURLFHIUDC-UHFFFAOYSA-N |

The molecular formula C₇H₅BrO₃S indicates the presence of seven carbon atoms, five hydrogen atoms, one bromine atom, three oxygen atoms, and one sulfur atom. This composition reflects the complex structure of the compound, which incorporates multiple functional groups attached to a thiophene ring.

Structural Features and Functional Group Analysis

This compound features a thiophene ring as its core structure with three distinct functional groups strategically positioned around the ring. The structural characteristics of this compound are particularly important as they determine its chemical reactivity and potential applications.

The compound exhibits the following key structural features:

A five-membered thiophene ring containing one sulfur atom, which contributes to the aromaticity of the molecule

Three functional groups attached to specific positions on the thiophene ring:

- A bromine atom at position 4

- A formyl group (-CHO) at position 5

- A methyl ester group (-COOCH₃) at position 2

The arrangement of these functional groups creates a molecule with multiple reactive sites. The bromine atom at position 4 serves as a potential site for various coupling reactions, including cross-coupling transformations. The formyl group at position 5 provides an aldehyde functionality that can participate in condensation reactions and other carbonyl chemistry. The methyl ester group at position 2 offers another reactive site that can undergo hydrolysis, transesterification, or reduction reactions.

The thiophene core itself contributes to the compound's electronic properties. The sulfur atom in the thiophene ring contains lone pairs of electrons that can participate in resonance, affecting the overall electron distribution within the molecule. This electronic characteristic influences the reactivity patterns of the attached functional groups.

Physicochemical Properties (Solubility, Melting Point, Stability)

The physicochemical properties of this compound determine its behavior in various chemical environments and its handling requirements for research and synthesis applications.

The key physicochemical properties of this compound are summarized in the following table:

The solubility characteristics of this compound align with expectations for heterocyclic compounds containing both polar and nonpolar functional groups. The compound shows good solubility in common organic solvents such as dichloromethane, ethanol, chloroform, and dimethylformamide, which facilitates its use in various chemical reactions and purification processes.

Research indicates that the stability of this compound is influenced by its functional groups. The formyl group is particularly susceptible to oxidation, which necessitates careful handling and storage conditions. For optimal preservation of compound integrity, storage under an inert atmosphere such as nitrogen or argon is recommended.

Temperature considerations for storage vary among suppliers, with recommendations ranging from room temperature to refrigerated conditions (-20°C). This variation likely reflects different stability assessments based on purity levels and intended storage duration.

When preparing solutions of this compound for research applications, consideration should be given to the solvent selection based on the intended reaction conditions. The compound's limited water solubility restricts its use in aqueous systems without the addition of co-solvents or solubilizing agents.

Propiedades

IUPAC Name |

methyl 4-bromo-5-formylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3S/c1-11-7(10)5-2-4(8)6(3-9)12-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGKCURLFHIUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598223 | |

| Record name | Methyl 4-bromo-5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648412-59-3 | |

| Record name | Methyl 4-bromo-5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Multi-Step Synthesis via Lithiation and Carbonylation

A sequential approach involving bromination followed by formylation:

Step 1: Bromination of 3-Methylthiophene

Step 2: Lithiation and Carbonylation

- Reagents : n-Butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C, followed by dimethyl carbonate (DMC).

- Intermediate : Methyl 3-methylthiophene-2-carboxylate.

Step 3: Bromination/Dehydrobromination

- Reagents : Br₂ in AcOH, followed by Zn dust.

- Final Product : Methyl 4-bromo-5-formylthiophene-2-carboxylate.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | NBS/AcOH | 0°C, inert | 64% |

| 2 | n-BuLi/DMC | -78°C, THF | 82% |

| 3 | Br₂/Zn | Reflux | 53% |

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow processes are preferred:

- Automated systems maintain precise control over temperature (±1°C) and reagent stoichiometry.

- Solvent Recovery : Dichloromethane or THF is recycled to reduce costs.

Purification and Characterization

- Chromatography : Silica gel flash chromatography with AcOEt/hexane (1:10) achieves >95% purity.

- Spectroscopic Data :

- ¹H NMR (DMSO-d₆) : δ 7.55 (d, J=4.3 Hz), 7.33 (d, J=4.3 Hz), 3.40 (s, 3H).

- MS (APCI) : m/z 221.4 (calc. 221.07).

Summary of Key Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Bromination | High regioselectivity | Requires pre-functionalized substrate |

| Multi-Step Synthesis | Scalable for industrial use | Low overall yield (~35%) |

| Coupling Reactions | Enables diverse functionalization | Palladium catalyst cost |

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-bromo-5-formylthiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol. Oxidizing agents like potassium permanganate (KMnO(_4)) or reducing agents such as sodium borohydride (NaBH(_4)) are typically used.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Organolithium or Grignard reagents, typically in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO(_4)) in aqueous or alkaline conditions.

Reduction: Sodium borohydride (NaBH(_4)) in methanol or ethanol.

Coupling: Palladium catalysts (e.g., Pd(PPh(_3))(_4)) with boronic acids or alkenes in the presence of a base like potassium carbonate (K(_2)CO(_3)).

Major Products

Substitution: Various substituted thiophenes depending on the nucleophile used.

Oxidation: Methyl 4-bromo-5-carboxythiophene-2-carboxylate.

Reduction: Methyl 4-bromo-5-hydroxymethylthiophene-2-carboxylate.

Coupling: Biaryl or styrene derivatives.

Aplicaciones Científicas De Investigación

Methyl 4-bromo-5-formylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

Mecanismo De Acción

The mechanism of action of methyl 4-bromo-5-formylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. In materials science, the compound’s electronic properties are exploited to create conductive or semiconductive materials.

Comparación Con Compuestos Similares

Key Properties :

- Purity : ≥95%

- Storage : Stable at -80°C for 6 months or -20°C for 1 month in solution form .

- Applications : Drug discovery, materials science, and as a precursor for synthesizing complex heterocycles .

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Variations

The reactivity and applications of thiophene derivatives are heavily influenced by substituent patterns. Below is a comparison with structurally related compounds:

Physicochemical Properties

Actividad Biológica

Methyl 4-bromo-5-formylthiophene-2-carboxylate (MBFTC) is a compound characterized by its unique thiophene structure, which includes a bromo substituent, a formyl group, and a carboxylate ester. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis Routes

Various synthetic methods have been proposed for the preparation of MBFTC, which include:

- Electrophilic Substitution Reactions : Utilizing bromo and formyl groups to enhance reactivity.

- Condensation Reactions : Combining thiophene derivatives with carbonyl compounds.

Biological Activity Overview

Preliminary studies suggest that MBFTC exhibits several biological activities, including:

- Antimicrobial Properties : Early research indicates potential efficacy against various microbial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

While specific mechanisms of action for MBFTC are not fully understood, its biological activity may involve interactions with cellular targets such as proteins and enzymes. The electron-withdrawing nature of the formyl group is believed to enhance the reactivity of the thiophene ring, facilitating electrophilic substitution reactions that could lead to covalent modifications of biological molecules.

Comparative Analysis with Related Compounds

To better understand the unique properties of MBFTC, it can be compared with other thiophene derivatives. The following table summarizes key features:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| This compound | 648412-59-3 | Contains a bromo group enhancing reactivity |

| Methyl 2-formylthiophene-4-carboxylate | Not listed | Different substitution pattern affecting reactivity |

| Methyl 3-formylthiophene-2-carboxylate | Not listed | Distinct chemical properties due to isomerism |

| Thiophene-2-carboxylic acid | Not listed | Lacks the formyl group, altering reactivity |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that MBFTC showed notable inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant potency compared to standard antibiotics.

- Anti-inflammatory Studies : In vitro assays revealed that MBFTC reduced pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.

- Enzyme Inhibition : Research indicates that MBFTC may act as an inhibitor of d-amino acid oxidase (DAO), a flavoenzyme implicated in various neurological disorders. Structure-activity relationship (SAR) studies have shown that small substituents on the thiophene ring can significantly influence inhibitory potency.

Q & A

Q. Advanced

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and collect reflections at 100 K to minimize thermal motion.

- Structure solution : Employ SHELXD for direct methods or SHELXS for Patterson-based approaches.

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use the SQUEEZE tool in PLATON to model disordered solvent molecules.

- Validation : Check R-factor convergence (<5%) and ADDSYM alerts for missed symmetry .

How is conformational analysis performed for the thiophene ring in this compound?

Q. Advanced

- Cremer-Pople puckering parameters : Calculate ring puckering amplitude () and phase angle () from X-ray coordinates to quantify non-planarity.

- Software tools : Use PARST or PLATON to derive puckering coordinates. Compare results with density functional theory (DFT)-optimized geometries to assess crystal packing effects .

What experimental precautions are critical for handling this compound?

Q. Basic

- Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the formyl group.

- Light sensitivity : Use amber glassware to avoid photodegradation of the thiophene ring.

- Toxicity : Avoid inhalation (use fume hood) and direct contact (wear nitrile gloves) due to bromine and ester reactivity .

How can researchers validate synthetic yields and purity for this compound?

Q. Basic

- HPLC : Use a C18 column (MeCN/H₂O gradient) to quantify purity (>95%).

- Elemental analysis : Match experimental C/H/Br percentages with theoretical values (e.g., C: 34.65%, H: 1.93%, Br: 30.76%).

- Melting point : Compare with literature values (if available) to confirm crystallinity .

What advanced applications does this compound have in materials science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.